molecular formula C10H16O2 B1668916 Chrysanthemic acid CAS No. 10453-89-1

Chrysanthemic acid

Cat. No. B1668916
CAS RN: 10453-89-1
M. Wt: 168.23 g/mol
InChI Key: XLOPRKKSAJMMEW-UHFFFAOYSA-N
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Description

Chrysanthemic acid is an organic compound that is related to a variety of natural and synthetic insecticides . It is the cyclopropane carboxylic acid 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid that is the basis of several insecticides .


Synthesis Analysis

Chrysanthemic acid is produced industrially in a cyclopropanation reaction of a diene as a mixture of cis- and trans-isomers, followed by hydrolysis of the ester . Many pyrethroids are accessible by re-esterification of chrysanthemic acid ethylester . A study on the synthesis of Pyrethric acids from Chrysanthemic acid has been published .


Molecular Structure Analysis

The molecular formula of Chrysanthemic acid is C10H16O2 . Its molecular weight is 168.2328 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Three pathways are possible for the decomposition reaction of chrysanthemic acid: trans-cis isomerization, fragmentation, cleavage of the 1, 3 and 1, 2 bonds, and rearrangement . All three pathways are endothermic .


Physical And Chemical Properties Analysis

Chrysanthemic acid forms cubic prisms from ethyl acetate, with a melting point of 115-116° . Its molecular weight is 168.23 .

Safety And Hazards

Chrysanthemic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

Chrysanthemic acid is a major product from the photodecomposition of pyrethrin, which is an important class of pesticide compounds . It is widely used as the acidic part of synthetic pyrethroid insecticides . As such, future research and development in this area could focus on improving the synthesis process, understanding the decomposition mechanism, and enhancing the safety and effectiveness of Chrysanthemic acid-based insecticides.

properties

IUPAC Name

2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOPRKKSAJMMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871866
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-
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Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Chrysanthemic acid

CAS RN

10453-89-1
Record name Chrysanthemic acid
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Record name Chrysanthemic acid
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Record name CHRYSANTHEMIC ACID
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-
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Record name Chrysanthemic acid
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Synthesis routes and methods I

Procedure details

In a 50 ml flask, there were charged ethyl chrysanthemate (composition: (+)-cis, 2.5%; (-)-cis, 16.8%; (+)-trans, 12.3%; (-)-trans, 68.4%) (2.0 g) and dioxane (18.0 g) under nitrogen. Boron tribromide (0.26 g) was added thereto at 15° C. with stirring and stirred for 4 hours. Then a small amount of the reaction mixture was hydrolyzed to obtain chrysanthemic acid. The composition of the optical isomers in the product was determined by the same method as described in EXAMPLE 1. The result was as follows: (+)-cis, 2.4%; (-)-cis, 2.6%; (+)-trans, 46.2%; (-)-trans, 48.8%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 50 ml flask, there were charged (-)-cis-chrysanthemic acid (2.0 g), dioxane (17.5) and t-butyl hydroperoxide (0.011 g) under nitrogen. A solution of aluminum bromide (0.032 g) in dioxane (0.5 g) was added thereto at 15°-20° C. with stirring. After 30 minutes, water (0.5 g) was added to the reaction mixture with stirring. The reaction mixture was treated in the same manner as described in Example 1 and 1.91 g of chrysanthemic acid was obtained. The composition was as follows: (+)-cis, 3.3%; (-)-cis, 4.2%; (+)-trans, 46.2%; (-)-trans, 46.2%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.011 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
solvent
Reaction Step Three
Quantity
0.032 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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